molecular formula C8H13NO5 B14562066 But-2-enedioic acid;morpholine CAS No. 62038-14-6

But-2-enedioic acid;morpholine

Cat. No.: B14562066
CAS No.: 62038-14-6
M. Wt: 203.19 g/mol
InChI Key: LHXCUWOJEALYLZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

62038-14-6

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

but-2-enedioic acid;morpholine

InChI

InChI=1S/C4H9NO.C4H4O4/c1-3-6-4-2-5-1;5-3(6)1-2-4(7)8/h5H,1-4H2;1-2H,(H,5,6)(H,7,8)

InChI Key

LHXCUWOJEALYLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;morpholine typically involves the reaction of fumaric acid with morpholine. One common method is the Michael addition reaction, where morpholine reacts with fumaric acid under basic conditions to form the desired product. The reaction can be carried out in aqueous or organic solvents, with the choice of solvent and reaction conditions affecting the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the product to ensure high quality and consistency. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process .

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated system of but-2-enedioic acid enables Michael addition reactions with nucleophiles like amines. Morpholine acts as a nucleophile in this context, attacking the electron-deficient β-carbon of fumaric acid.

Mechanism and Conditions

  • Reaction proceeds under basic conditions (e.g., NaHCO₃ or TEA) in polar aprotic solvents like DMF at 60°C .

  • The basic environment deprotonates the carboxylic acid groups, enhancing the electrophilicity of the α,β-unsaturated system.

Experimental Data

BaseSolventTemperature (°C)Time (h)Yield (%)Notes
NaHCO₃DMF602455High purity
TEADMF602441Impurities observed

Lower temperatures (25°C) or alternative solvents (acetone, THF) resulted in negligible yields .

Esterification and Amide Formation

The carboxylic acid groups of but-2-enedioic acid undergo esterification or amide coupling. Morpholine derivatives can form stable amides or esters under standard coupling conditions.

Key Observations

  • In DMF with NaHCO₃, morpholine reacts with fumaric acid to form a morpholine-substituted amide.

  • Impurities arise if purification steps (e.g., recrystallization) are omitted .

Reaction Pathway

  • Activation of carboxylic acid (e.g., via DCC or EDC).

  • Nucleophilic attack by morpholine’s nitrogen.

Cyclization Reactions

Morpholine’s secondary amine facilitates cyclization, forming morpholine-2,5-diones (MDs). This is critical in synthesizing biodegradable polymers like polydepsipeptides .

Example Reaction

  • But-2-enedioic acid reacts with morpholine and hydrophobic amino acids (e.g., Leu, Ile) to form MDs.

  • Polymerization of MD mixtures yields materials with potential medicinal applications .

Spectroscopic Confirmation

  • ¹³C-NMR : Peaks at 167.3 ppm (ester carbonyl) and 166.4 ppm (amide carbonyl) confirm MD formation .

  • FTIR : Attenuation of N–H bands (1600 cm⁻¹) indicates successful cyclization .

Role in Multicomponent Reactions

The compound participates in tandem Michael addition-cyclization reactions. For example:

  • With methyl propiolate and ammonium acetate, it forms 1,4-dihydropyridine (1,4-DHP) derivatives via intermediate aminobutadiene .

Reaction Optimization

AdditiveAmmonium Acetate (equiv.)Yield of 1,4-DHP (%)
None221
Morpholine/AcOH (0.33)263

Morpholine enhances yields by promoting a secondary Michael addition pathway .

Polymerization

MDs derived from but-2-enedioic acid and morpholine polymerize to form polydepsipeptides.

  • Conditions : Thermal or catalytic ring-opening polymerization.

  • Applications : Biodegradable materials for drug delivery or tissue engineering .

Acid-Base Reactions

The dicarboxylic acid reacts with bases (e.g., NaOH) to form salts. Morpholine’s basic nitrogen can also protonate under acidic conditions.

Key Data

  • pKa values: ~3.0 (first carboxyl) and ~4.5 (second carboxyl) .

  • Morpholine (pKa ~8.3) acts as a weak base in aqueous solutions.

Scientific Research Applications

But-2-enedioic acid;morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of but-2-enedioic acid;morpholine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or activator, affecting various metabolic processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

But-2-enedioic Acid (Fumaric Acid)

But-2-enedioic acid, commonly known as fumaric acid, is a trans-isomer of maleic acid with the IUPAC name (2E)-but-2-enedioic acid. It is a naturally occurring dicarboxylic acid (CAS RN: 110-17-8) with a molecular formula of C₄H₄O₄ and a molecular weight of 116.07 g/mol. Key properties include a high melting point (287°C), low water solubility (7 g/L at 25°C), and biodegradability . It is classified as a Tier 1 chemical under EU REACH, requiring only a hazard assessment due to its low environmental and aquatic toxicity . Applications span food additives, pharmaceuticals, and bio-based chemical production .

Morpholine

Morpholine (C₄H₉NO) is a heterocyclic amine with a six-membered ring containing one oxygen and one nitrogen atom. It is used as a corrosion inhibitor, solvent, and intermediate in organic synthesis. Studies demonstrate its biodegradability by Mycobacterium species, with degradation efficiency enhanced through cell immobilization (11–100% for free cells vs. 23–100% for immobilized cells) .

Comparison with Similar Compounds

But-2-enedioic Acid vs. Maleic Acid (Cis-Isomer)

But-2-enedioic acid (trans) and maleic acid (cis) are geometric isomers with distinct physicochemical properties:

Property Fumaric Acid (Trans) Maleic Acid (Cis) Reference
Melting Point 287°C 135°C
Water Solubility (25°C) 7 g/L 478 g/L
Hydrogen Bonding Intermolecular Intramolecular
pKa Values pKa₁: 3.03; pKa₂: 4.44 pKa₁: 1.92; pKa₂: 6.22
Applications Food additive, biorefineries Industrial polymers, coatings

Fumaric acid’s rigid trans-configuration enables stronger intermolecular hydrogen bonds, resulting in higher thermal stability but lower solubility compared to maleic acid . Maleic acid’s intramolecular hydrogen bonding reduces its first pKa, enhancing acidity .

Morpholine vs. Piperazine and Pyrrolidine

Morpholine, piperazine, and pyrrolidine are cyclic amines with differing biodegradation profiles and microbial utilization:

Compound Biodegradation by Mycobacterium Carbon Source Utilization Degradation Efficiency (Immobilized Cells) Reference
Morpholine Yes Requires inducer (e.g., acetic acid) 23–100%
Piperazine Yes Direct utilization Not reported
Pyrrolidine Yes Direct utilization Not reported

Morpholine degradation requires inducers like acetic acid, whereas piperazine and pyrrolidine serve as direct carbon sources for Mycobacterium . Immobilized cells enhance morpholine degradation efficiency significantly compared to free cells .

Comparison with Other Dicarboxylic Acids

Fumaric acid’s properties contrast with other dicarboxylic acids:

Acid Solubility in Water (g/L) Melting Point (°C) Key Applications Reference
Fumaric Acid 7 287 Food additive, bio-based chemicals
Malic Acid 558 131 Food acidulant, pharmaceuticals
Succinic Acid 83 185 Bioplastics, green chemistry
Oxalic Acid 143 189 Metal cleaning, bleaching

Fumaric acid’s low solubility limits its use in aqueous systems but enhances its stability in solid formulations .

Research Findings

Biodegradation of Morpholine

  • Immobilization Effect : Immobilized Mycobacterium cells degrade morpholine more efficiently (23–100%) than free cells (11–100%) at concentrations up to 4 g/L .
  • Inducer Dependency : Morpholine degradation requires inducers like acetic acid, unlike piperazine or pyrrolidine .

Fumaric Acid in Bioeconomy

  • Fumaric acid is a top biomass-derived chemical for biorefineries, aligning with circular economy goals .
  • Its low toxicity and biodegradability make it environmentally favorable compared to petrochemical alternatives .

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